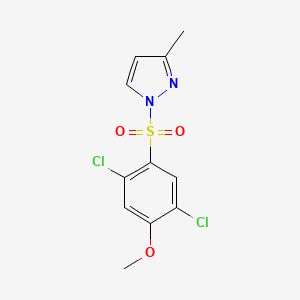
1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole, also known as DMSMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. DMSMP is a pyrazole-based sulfonamide that exhibits unique chemical and physical properties, making it an attractive target for synthetic chemists and researchers.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer progression. 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins. Additionally, 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. In vitro studies have demonstrated that 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole inhibits the proliferation and migration of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole has been shown to reduce the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole in lab experiments include its high yield of synthesis, high purity, and potent biological activity. However, the limitations of using 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole include its relatively high cost and limited availability, which may hinder its widespread use in research.
Direcciones Futuras
Several future directions for research on 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole include the development of novel synthetic routes for its production, the investigation of its potential applications in other fields such as materials science and agriculture, and the elucidation of its mechanism of action in various biological systems. Additionally, the development of 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole-based prodrugs and formulations may improve its bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole as a white crystalline solid. The yield of the synthesis is typically high, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole has been extensively studied for its potential applications in medicinal chemistry, specifically as an anti-inflammatory and anti-tumor agent. Several studies have demonstrated that 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro and in vivo. Additionally, 1-(2,5-Dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole has been shown to induce apoptosis in various cancer cell lines, making it a promising candidate for the development of novel anti-cancer drugs.
Propiedades
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-7-3-4-15(14-7)19(16,17)11-6-8(12)10(18-2)5-9(11)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTXMYXJGILPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dichloro-4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate](/img/structure/B7638044.png)
![7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7638046.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-chlorophenyl)acetate](/img/structure/B7638050.png)
![4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B7638061.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,3-diphenylpropanoate](/img/structure/B7638064.png)
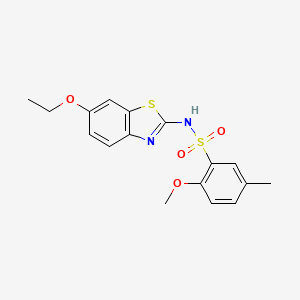
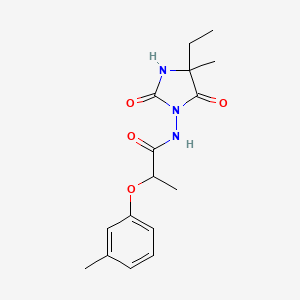
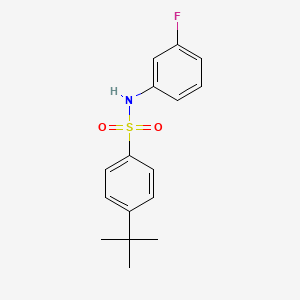
![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)
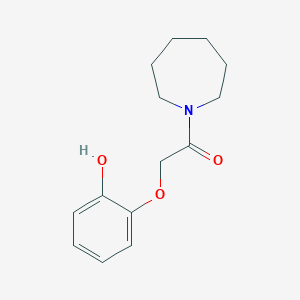
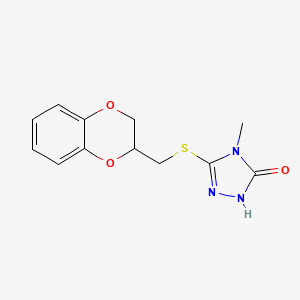
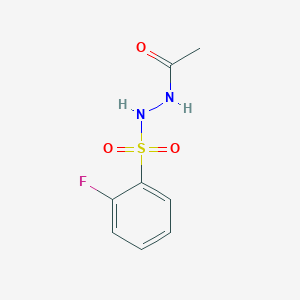
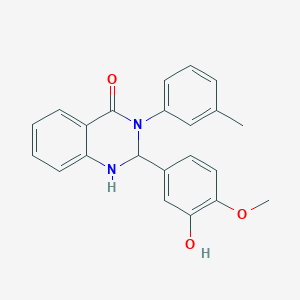
![N-cyclopropyl-2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-phenylacetamide](/img/structure/B7638144.png)